molecular formula C18H21NOS B11213733 2-[(4-methylbenzyl)thio]-N-(2-phenylethyl)acetamide CAS No. 591732-33-1

2-[(4-methylbenzyl)thio]-N-(2-phenylethyl)acetamide

Cat. No.: B11213733
CAS No.: 591732-33-1
M. Wt: 299.4 g/mol
InChI Key: UULQZELYPOFXBS-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound characterized by its unique structure, which includes a sulfanyl group attached to a phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves the reaction of 4-methylbenzyl mercaptan with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-methylphenyl)methyl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological propertiesCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

CAS No.

591732-33-1

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H21NOS/c1-15-7-9-17(10-8-15)13-21-14-18(20)19-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,20)

InChI Key

UULQZELYPOFXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NCCC2=CC=CC=C2

solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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